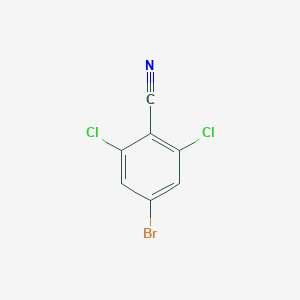

4-Bromo-2,6-dichlorobenzonitrile

Overview

Description

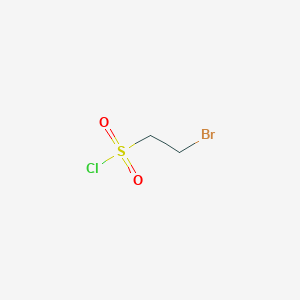

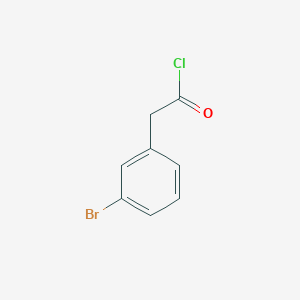

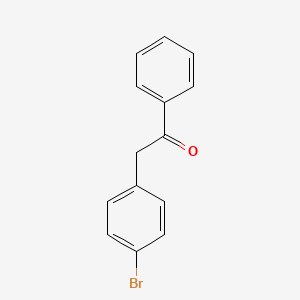

4-Bromo-2,6-dichlorobenzonitrile is a useful research compound. Its molecular formula is C7H2BrCl2N and its molecular weight is 250.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Crystal Packing

4-Bromo-2,6-dichlorobenzonitrile displays a normal molecular structure. A notable feature in its crystal packing is the short distance between nitrogen and bromine in adjacent molecules, which can be considered as an interaction between the Lewis base (CN) and the Lewis acid (Br) (Britton, 1997).

Impact on Cellulose Synthesis in Plants

This compound has been used in research to study cellulose synthesis in plants. For example, in Arabidopsis hypocotyl cells, it has been observed that nonmotile cellulose synthase subunits accumulate within localized regions at the plasma membrane following treatment with 2,6-Dichlorobenzonitrile (Debolt et al., 2007).

Environmental Fate and Microbial Degradation

Studies have been conducted on the microbial degradation of this compound and related compounds in soil and subsurface environments. This includes insights into degradation pathways, persistent metabolites, and involved degrader organisms (Holtze et al., 2008).

Thermodynamic Properties

Research has been done to determine the thermodynamic properties of this compound, including the measurement of vapor pressures and the determination of sublimation thermodynamic properties (Almeida et al., 2023).

Metabolism in Animals

There has been research on the metabolism of this compound in animals, specifically in rabbits and rats. This includes the identification of metabolites in urine and the exploration of possible metabolic pathways (Wit & van Genderen, 1966).

Detection in Groundwater

Development of methods for the determination of this compound and its metabolites in groundwater has been a subject of study. This involves techniques like solid phase extraction and gas chromatography-mass spectrometry (GC-MS) (Porazzi et al., 2005).

Safety and Hazards

4-Bromo-2,6-dichlorobenzonitrile is considered hazardous. It is advised to avoid dust formation, ingestion, and inhalation. Use should be under a chemical fume hood. Containers should be kept tightly closed in a dry, cool, and well-ventilated place . It is also recommended to wear protective gloves, clothing, eye protection, and face protection .

Future Directions

Mechanism of Action

Target of Action

It is known that the compound is used in the synthesis of organic nonlinear optical (nlo) materials , suggesting that its targets may be related to optical properties.

Mode of Action

It is known that the compound is used in the synthesis of organic nlo materials , which are specifically designed or synthesized to exhibit enhanced nonlinear optical effects . This suggests that the compound may interact with its targets to alter their optical properties.

Biochemical Pathways

Given its use in the synthesis of organic nlo materials , it may be involved in pathways related to optical properties and light transmission.

Result of Action

It is known that the compound is used in the synthesis of organic nlo materials , suggesting that its action may result in altered optical properties.

Action Environment

Given its use in the synthesis of organic nlo materials , it is likely that factors such as temperature, light, and chemical environment could impact its action and stability.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2,6-dichlorobenzonitrile can change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that it remains stable under sealed, dry conditions at room temperature

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. The threshold for toxicity and the specific adverse effects observed at high doses are critical considerations for its use in various applications .

Properties

IUPAC Name |

4-bromo-2,6-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWBLKGGKNHCSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C#N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543189 | |

| Record name | 4-Bromo-2,6-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99835-27-5 | |

| Record name | 4-Bromo-2,6-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-dichlorobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6393BH22T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the crystal packing of 4-bromo-2,6-dichlorobenzonitrile?

A1: The crystal packing of this compound exhibits a short distance of 3.102 (5) Å between the nitrogen (N) and bromine (Br) atoms of adjacent molecules []. This short distance suggests an interaction between the Lewis base character of the cyano group (CN) and the Lewis acid character of the bromine atom (Br).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)